N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline
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Overview
Description
N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline is an organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy groups and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline typically involves the condensation of 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde with 4-methoxyaniline. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline involves its interaction with molecular targets through its imine group and aromatic rings. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays or electron transport in electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Similar in structure but with different substituents, leading to varied chemical properties.
N-[(E)-1-(1H-indole-3-yl)methylidene]-N-[4-(4-{[(E)-1-(1H-indol-3-yl)methylidene]amino}phenoxy)phenyl]amine: Another imine compound with different aromatic systems.
Uniqueness
N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline is unique due to its benzodioxole core, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring precise electronic characteristics, such as organic electronics and specific biochemical interactions.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C17H17NO5/c1-19-13-6-4-12(5-7-13)18-9-11-8-14(20-2)16-17(15(11)21-3)23-10-22-16/h4-9H,10H2,1-3H3 |
InChI Key |
JNVODDUQSWYCQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=C3C(=C2OC)OCO3)OC |
Origin of Product |
United States |
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